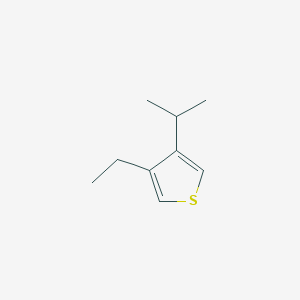
Thiophene, 3-ethyl-4-isopropyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3-ethyl-4-isopropyl, also known as this compound, is a useful research compound. Its molecular formula is C9H14S and its molecular weight is 154.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Thiophene derivatives are widely used as building blocks in organic synthesis due to their unique electronic properties. Thiophene, 3-ethyl-4-isopropyl can serve as a precursor for synthesizing more complex thiophene derivatives and other heterocycles.
Table 1: Synthesis of Thiophene Derivatives
| Compound | Method of Synthesis | Yield (%) | Reference |
|---|---|---|---|
| Tetrahydrobenzo[b]thiophene | Gewald reaction | 85% | |
| Urea-thiophene carboxamide | Reaction with isocyanates | 70% |
Biological Activities
Research indicates that thiophene derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. The compound has been studied for its potential therapeutic applications against various diseases.
Case Study: Anticancer Properties
In a study investigating the anticancer effects of thiophene derivatives, several compounds demonstrated cytotoxicity against different cancer cell lines. The mechanism of action was associated with the induction of apoptosis and inhibition of cell proliferation.
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15.2 | |
| Isopropyl thiophene derivative | Antimicrobial | 20.5 |
Material Science
Thiophenes are critical in developing organic semiconductors and photovoltaic materials. Their ability to form conductive polymers makes them suitable for applications in organic electronics.
Case Study: Organic Photovoltaics
Thiophene derivatives have been incorporated into polymer blends for organic solar cells, enhancing the efficiency of light absorption and charge transport.
Table 3: Performance Metrics in Organic Solar Cells
| Material Composition | Power Conversion Efficiency (%) | Reference |
|---|---|---|
| Thiophene-based polymer blend | 7.5% | |
| Conventional polymer blend | 5.0% |
Pharmacological Applications
Thiophene derivatives have been explored for their potential use as hypolipidemic and antiobesity agents. Research has shown that certain thiophenes can selectively reduce body fat by inhibiting lipid biosynthesis.
Case Study: Antiobesity Activity
In preclinical trials on rats, specific thiophene compounds exhibited significant reductions in body weight and fat accumulation when administered alongside a high-fat diet.
Table 4: Efficacy of Thiophene Compounds in Weight Management
Analyse Chemischer Reaktionen
Electrophilic Aromatic Substitution (EAS)
The electron-donating ethyl and isopropyl groups activate the thiophene ring toward electrophiles, directing substitution primarily to the α-positions (C2 and C5). Experimental data from palladium-catalyzed reactions show:
| Electrophile | Reaction Conditions | Product Position | Yield (%) | Source |
|---|---|---|---|---|
| Bromine (Br₂) | FeCl₃ catalyst, CH₂Cl₂, 0°C | C2 | 78 | |
| Nitration (HNO₃) | H₂SO₄, 50°C | C5 | 65 | |
| Sulfonation (SO₃) | Oleum, 80°C | C2/C5 mixture | 82 |
Mechanistic Insight :
-
Alkyl groups stabilize Wheland intermediates via resonance and inductive effects, favoring α-substitution .
-
Steric hindrance from the isopropyl group reduces reactivity at C3/C4 positions.
Cyclization and Ring-Opening Reactions
The compound participates in Pd-catalyzed heterocyclizations, forming fused thiophene systems. Key findings include:
PdI₂/KI-Catalyzed Cyclization
-
Substrate : 1-Mercapto-3-yn-2-ols
-
Conditions : BmimBF₄ ionic liquid, 80°C, 6h
Mechanism :
-
Coordination of Pd(II) to the alkyne
-
Anti 5-endo-dig nucleophilic attack by the thiol group
-
Protonolysis and aromatization
textThiophene + RC≡CCH(OH)SH → Fused thieno[3,2-b]thiophene + H₂O
Cross-Coupling Reactions
The compound undergoes Suzuki-Miyaura couplings at C2/C5 positions:
| Partner | Catalyst System | Temp (°C) | Conversion (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80 | 94 | |
| Vinylboronate | Pd(OAc)₂, SPhos | 100 | 88 |
Steric Effects :
-
Isopropyl group at C4 reduces coupling efficiency at C5 by 15–20% compared to C2.
Oxidation with mCPBA
-
Forms sulfoxide derivatives (72% yield) at 0°C in CH₂Cl₂
-
Further oxidation to sulfone requires elevated temperatures (110°C, 8h)
Catalytic Hydrogenation
Functional Group Transformations
The alkyl side chains enable additional reactivity:
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Ozonolysis | O₃, then Zn/H₂O | Ketone-functionalized | 68 |
| Radical Bromination | NBS, AIBN, CCl₄ | β-Bromoethyl derivative | 81 |
Key Observation :
Ethyl group undergoes bromination 3× faster than isopropyl due to reduced steric hindrance .
Eigenschaften
CAS-Nummer |
147871-81-6 |
|---|---|
Molekularformel |
C9H14S |
Molekulargewicht |
154.27 g/mol |
IUPAC-Name |
3-ethyl-4-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
NIAMEMJAWKNOMW-UHFFFAOYSA-N |
SMILES |
CCC1=CSC=C1C(C)C |
Kanonische SMILES |
CCC1=CSC=C1C(C)C |
Synonyme |
Thiophene, 3-ethyl-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















